(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one
Description
(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a conjugated system with a pyrazole substituent. The core structure includes:
- A 3-methyl group at position 3 of the thiazolidinone, which may influence steric and electronic properties.
- A propargylidene moiety at position 5, bridging the thiazolidinone and a 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole group.
Properties
Molecular Formula |
C23H21N3O2S2 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(5Z)-3-methyl-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3O2S2/c1-3-12-28-19-11-7-8-16(13-19)21-17(14-20-22(27)25(2)23(29)30-20)15-26(24-21)18-9-5-4-6-10-18/h4-11,13-15H,3,12H2,1-2H3/b20-14- |
InChI Key |
KKWQQFFUDLBVHB-ZHZULCJRSA-N |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Vilsmeier-Haack Formylation
The pyrazole-carbaldehyde precursor is synthesized via a Vilsmeier-Haack reaction, a widely used method for introducing formyl groups into aromatic systems.
Procedure :
-
Hydrazone formation : 3-Propoxyphenylacetophenone hydrazone is prepared by reacting 3-propoxyphenylacetophenone with hydrazine hydrate in ethanol under reflux.
-
Cyclization : The hydrazone undergoes cyclization with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 0–5°C to yield 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole.
-
Formylation : The pyrazole is treated with POCl₃ and DMF at 80°C to generate 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone formation | NH₂NH₂·H₂O, EtOH, reflux, 6h | 92 |
| Cyclization | POCl₃, DMF, 0–5°C, 2h | 85 |
| Formylation | POCl₃, DMF, 80°C, 4h | 78 |
Synthesis of 3-Methyl-2-Thioxo-1,3-Thiazolidin-4-One
Thiourea Cyclization
The thiazolidinone core is synthesized from methyl isothiocyanate and ethyl chloroacetate.
Procedure :
-
Methyl thiourea formation : Methyl isothiocyanate reacts with ethyl chloroacetate in anhydrous acetone at 50°C for 3h.
-
Cyclization : The intermediate is treated with hydrochloric acid (HCl) to afford 3-methyl-2-thioxo-1,3-thiazolidin-4-one.
Characterization :
Knoevenagel Condensation
Conventional Thermal Method
The final step involves condensation of the pyrazole-carbaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic catalysis.
Procedure :
-
Equimolar amounts of pyrazole-carbaldehyde and thiazolidinone are refluxed in ethanol with piperidine (5 mol%) for 8–12h.
-
The product is purified via column chromatography (hexane:ethyl acetate, 7:3).
Optimization Data :
| Catalyst | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |
|---|---|---|---|---|
| Piperidine | 80 | 10 | 68 | 9:1 |
| NaOH | 60 | 15 | 52 | 7:1 |
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time while maintaining stereoselectivity.
Procedure :
-
Reactants are irradiated at 280W in toluene with ZnCl₂ (0.1 equiv) at 110°C for 5–7min.
-
Crude product is extracted with ethyl acetate and purified.
Key Advantages :
Stereochemical Confirmation
The Z-configuration of the exocyclic double bond is confirmed via ¹H-¹H NOESY spectroscopy.
NOESY Data :
Comparative Analysis of Methods
Yield and Efficiency
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Thermal condensation | 68 | 10h | High |
| Microwave | 74 | 7min | Moderate |
Environmental Impact
Challenges and Solutions
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiazolidine derivative using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Studies have reported that modifications in the structure can enhance these activities significantly.
Anticancer Properties
Thiazolidinones have been investigated for their anticancer potential. The compound's unique structure allows it to interact with cellular targets involved in cancer proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells, although further research is necessary to elucidate the mechanisms involved.
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidinones are well-documented. This compound may inhibit pro-inflammatory cytokines and enzymes, providing a pathway for therapeutic applications in inflammatory diseases.
Case Studies
Mechanism of Action
The mechanism of action of (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compound A : (5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Key features :
- 3-(2-phenylethyl) group instead of 3-methyl.
- Pyrazole substituted with 1,3-diphenyl groups.
- Diphenylpyrazole may improve thermal stability due to rigid, planar geometry.
Compound B : (5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
- Key features :
- 3,4-Dimethoxyphenyl substituent on the pyrazole.
- Dimethoxy substitution could enable stronger hydrogen bonding with proteins or DNA.
Compound C : (5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Key features :
- 3-Hexyl chain instead of 3-methyl.
- Pyrazole substituted with 2-methyl-4-propoxyphenyl .
- Impact: The hexyl group significantly increases lipophilicity, favoring interactions with lipid membranes but reducing aqueous solubility.
Compound D : (5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Key features :
- 2-Hydroxybenzylidene substituent instead of pyrazolylmethylidene.
- Impact :
Research Findings and Implications
- Synthetic Routes: Analogous compounds are synthesized via condensation reactions (e.g., K₂CO₃-mediated coupling of thiazolidinones with aldehydes or pyrazole derivatives) .
- Crystallography : Structural analysis of analogs (e.g., Compound D) employs SHELXL for refinement and ORTEP-3 for visualization, confirming planar geometries and hydrogen-bonding motifs .
- Structure-Activity Relationships (SAR) :
- Lipophilic groups (e.g., propoxy, hexyl) enhance bioavailability but may reduce solubility.
- Electron-donating substituents (methoxy, hydroxy) improve polar interactions in binding pockets.
Biological Activity
(5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core linked to a pyrazole moiety, which is known for its diverse pharmacological properties. The structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with thiazolidinone and pyrazole structures exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Below is a summary of key findings regarding the biological activity of this specific compound.
Anticancer Activity
Several studies have explored the anticancer potential of similar thiazolidinone derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.
The compound's mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The antimicrobial activity of thiazolidinones has been well-documented. The compound's structure suggests potential efficacy against both bacterial and fungal pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Candida albicans | 16 µg/mL |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Anti-inflammatory Effects
Research has also indicated that thiazolidinone derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer effects of a related thiazolidinone derivative in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound effectively inhibits tumor growth through apoptotic pathways.
Case Study 2: Antimicrobial Testing
In another study, derivatives similar to (5Z)-3-methyl... were tested against clinical isolates of Escherichia coli and Klebsiella pneumoniae. The results showed promising antimicrobial activity, supporting the potential use of these compounds in treating infections caused by resistant strains.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5Z)-3-methyl-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one?
- Methodological Answer : The core thiazolidinone ring is typically synthesized via condensation of a substituted benzaldehyde derivative (e.g., 1-phenyl-3-(3-propoxyphenyl)-1H-pyrazole-4-carbaldehyde) with thiosemicarbazide under acidic conditions. Cyclization occurs via refluxing in ethanol or methanol, forming the Schiff base intermediate followed by intramolecular thiolactamization . Purification involves recrystallization from DMF/EtOH (1:1) .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- FT-IR : Peaks at ~1702 cm⁻¹ (C=O stretch) and ~1610 cm⁻¹ (C=N stretch) confirm the thiazolidinone core .
- NMR : Distinct signals for the Z-configuration of the methylidene group (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 3.8–4.2 ppm for propoxy groups) .
- Elemental Analysis : Quantitative C, H, N, S values validate stoichiometry .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial screens focus on antimicrobial and antioxidant assays. For example:
- Antimicrobial : Disk diffusion tests against S. aureus and E. coli with MIC values compared to standard antibiotics .
- Antioxidant : DPPH radical scavenging assays (IC₅₀ values reported) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Selection : Replacing ethanol with DMF enhances solubility of aromatic intermediates, reducing side products .
- Catalysts : Triethylamine (Et₃N) improves cyclization efficiency by neutralizing acidic byproducts .
- Temperature Control : Stepwise heating (60°C → reflux) minimizes decomposition of the Schiff base intermediate .
Q. What computational strategies are used to predict biological targets and binding modes?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., 14-α-demethylase, PDB: 3LD6). The methylidene and thioxo groups show hydrogen bonding with active-site residues .
- DFT Calculations : Optimize geometry and electron density maps to identify reactive sites (e.g., C5 methylidene as an electrophilic hotspot) .
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Methodological Answer :
- SAR Studies : Replacing the 3-propoxyphenyl group with electron-withdrawing groups (e.g., nitro) enhances antimicrobial activity but reduces solubility. Conversely, methoxy substituents improve antioxidant capacity .
- Crystallography : X-ray structures (e.g., CCDC entries) reveal planar conformations critical for π-π stacking with biological targets .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Metabolic Stability Tests : LC-MS/MS analysis identifies degradation products that may interfere with activity measurements .
- Control Experiments : Use knockout models (e.g., CYP450 enzymes) to assess off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
